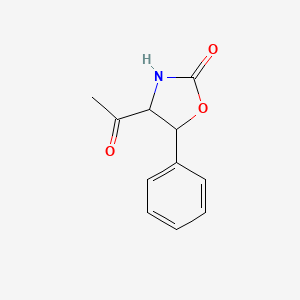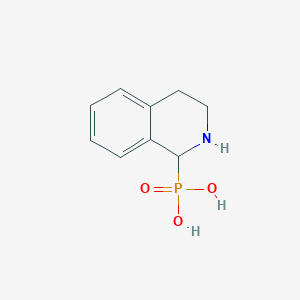![molecular formula C8H12N2O6S2 B14507626 2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate CAS No. 64084-37-3](/img/structure/B14507626.png)
2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. This compound features a sulfonamide group attached to an ethyl hydrogen sulfate moiety, making it a versatile molecule for different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate typically involves the reaction of 4-aminobenzenesulfonyl chloride with ethyl hydrogen sulfate. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in antimicrobial and anticancer research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzenesulfonamide: Similar structure but lacks the ethyl hydrogen sulfate moiety.
Ethyl hydrogen sulfate: Contains the sulfate group but lacks the sulfonamide group.
Sulfanilamide: A well-known sulfonamide antibiotic with a similar core structure.
Uniqueness
2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate is unique due to the presence of both the sulfonamide and ethyl hydrogen sulfate groups. This combination allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds .
Propriétés
Numéro CAS |
64084-37-3 |
|---|---|
Formule moléculaire |
C8H12N2O6S2 |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
2-[(4-aminophenyl)sulfonylamino]ethyl hydrogen sulfate |
InChI |
InChI=1S/C8H12N2O6S2/c9-7-1-3-8(4-2-7)17(11,12)10-5-6-16-18(13,14)15/h1-4,10H,5-6,9H2,(H,13,14,15) |
Clé InChI |
QUDJFKVXACCGSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)NCCOS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate](/img/structure/B14507546.png)
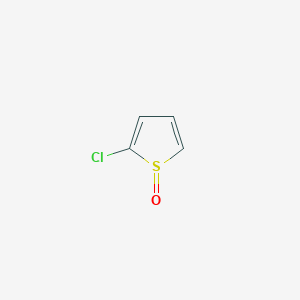
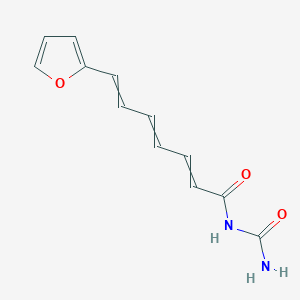
![5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile](/img/structure/B14507567.png)

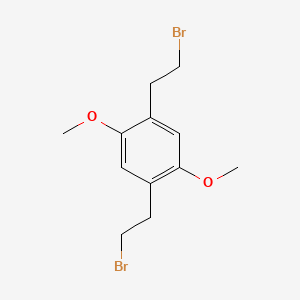

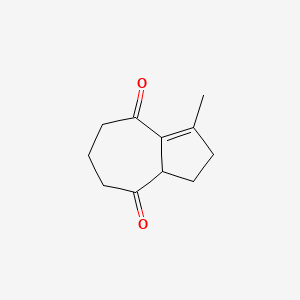
![3,3'-[(4-Anilinophenyl)azanediyl]di(propan-1-ol)](/img/structure/B14507585.png)

methyl}diazenyl]aniline](/img/structure/B14507597.png)
![Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate](/img/structure/B14507598.png)
